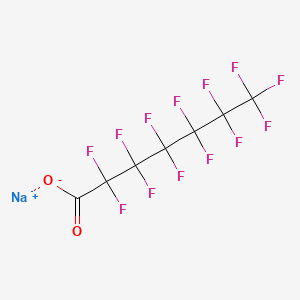

Sodium perfluoroheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Na/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSCUOIQGNNEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-85-9 (Parent) | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30880231 | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20109-59-5 | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium perfluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium Perfluoroheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium perfluoroheptanoate (NaPFHp), a salt of the perfluoroalkyl carboxylic acid, perfluoroheptanoic acid (PFHpA). Due to the increasing interest in the physicochemical properties and biological interactions of per- and polyfluoroalkyl substances (PFAS), a detailed understanding of their synthesis and analytical characterization is crucial. This document outlines a standard laboratory-scale synthesis protocol for NaPFHp via the neutralization of PFHpA. Furthermore, it details the experimental procedures for the thorough characterization of the resulting salt using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and reproducibility in a research setting.

Introduction

This compound (CAS No. 20109-59-5) is the sodium salt of perfluoroheptanoic acid. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated alkyl chain. The unique properties of the carbon-fluorine bond, such as high thermal and chemical stability, impart distinct physicochemical characteristics to these compounds. As with other PFAS, this compound finds applications in various industrial and commercial products. In the research and development sector, particularly in materials science and drug development, it can be utilized as a surfactant, emulsifier, or a reference compound in toxicological and environmental studies.

This guide serves as a technical resource for scientists and researchers, providing detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction between perfluoroheptanoic acid and a sodium base, most commonly sodium hydroxide (B78521). The reaction proceeds with a high yield, producing the sodium salt and water as the only byproduct.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Perfluoroheptanoic acid (PFHpA)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH indicator paper or a pH meter

Procedure:

-

In a clean glass beaker, dissolve a known quantity of perfluoroheptanoic acid in a minimal amount of deionized water or methanol. Gentle warming may be applied to aid dissolution.

-

Prepare a stoichiometric equivalent of a 1 M sodium hydroxide solution in deionized water.

-

Slowly add the sodium hydroxide solution to the stirred solution of perfluoroheptanoic acid at room temperature.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution dropwise until a neutral pH of approximately 7.0 is achieved.

-

Once neutralized, transfer the solution to a round-bottom flask.

-

Remove the solvent (water and/or methanol) under reduced pressure using a rotary evaporator.

-

For complete removal of residual water, the resulting solid can be further dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) or by lyophilization (freeze-drying) to yield the final product as a white solid.

Safety Precautions: Perfluoroheptanoic acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties. The following analytical techniques are recommended.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇F₁₃NaO₂ |

| Molecular Weight | 386.04 g/mol [1] |

| Exact Mass | 385.9588396 Da[1] |

| Appearance | White solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated compounds.

Experimental Protocol (¹⁹F NMR):

-

Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹⁹F NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 376 MHz or higher).

-

Use a common fluorine-containing standard, such as trifluorotoluene or CFCl₃ (either internal or external), for chemical shift referencing.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹⁹F NMR Data: The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the different CF₂ groups and the terminal CF₃ group. The chemical shifts are highly dependent on the proximity to the carboxylate group.

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -80 to -85 |

| -CF₂- (internal) | -120 to -126 |

| -CF₂- (adjacent to carboxylate) | -115 to -120 |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient method for obtaining the IR spectrum of solid samples.

Experimental Protocol (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal and anvil thoroughly after the measurement.

Expected IR Data: The IR spectrum of this compound will be dominated by strong absorptions corresponding to the C-F bonds and the carboxylate group.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Carboxylate (asymmetric stretch) | 1650 - 1550 |

| Carboxylate (symmetric stretch) | 1450 - 1360 |

| C-F stretch | 1300 - 1100 (multiple strong bands) |

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive technique for the confirmation of the molecular weight and purity of the synthesized compound.

Experimental Protocol (LC-MS/MS):

-

Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water.

-

The LC separation can be performed on a C18 reversed-phase column.

-

The mobile phase can consist of a gradient of methanol and water, both containing a small amount of a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization.

-

The mass spectrometer is typically operated in negative ion electrospray ionization (ESI-) mode.

-

Monitor for the deprotonated molecule of the corresponding acid, [M-Na]⁻.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [C₇F₁₃O₂]⁻ | 362.96 |

| [M-Na]⁻ | 362.96 |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.

Experimental Protocol (TGA/DSC):

-

Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Place the pan in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

Expected Thermal Analysis Data:

-

TGA: this compound is expected to be thermally stable up to a certain temperature, after which a significant weight loss will be observed due to decomposition. The onset of decomposition provides information on its thermal stability.

-

DSC: The DSC thermogram may show endothermic peaks corresponding to melting or other phase transitions before decomposition. The decomposition process itself is often accompanied by exothermic or endothermic events.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined experimental protocols for synthesis and analysis by NMR, IR, MS, and thermal analysis are intended to be readily adaptable for implementation in a standard laboratory setting. The provided tables of expected quantitative data serve as a valuable reference for researchers to verify the successful synthesis and purity of the compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for any subsequent research or development activities involving this compound.

References

Physicochemical Properties of Sodium Perfluoroheptanoate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perfluoroheptanoate (SPFH) is a seven-carbon perfluorinated carboxylic acid sodium salt with the chemical formula C₇F₁₃NaO₂. As a member of the per- and polyfluoroalkyl substances (PFAS) family, SPFH exhibits unique physicochemical properties stemming from the high electronegativity and stability of the carbon-fluorine bond. These characteristics, including thermal stability, chemical resistance, and surface activity, make it a compound of significant interest in various research and industrial applications. In the context of life sciences and drug development, SPFH and related PFAS are subjects of intense study due to their environmental persistence, bioaccumulation potential, and biological activity, including endocrine disruption. This guide provides a comprehensive overview of the core physicochemical properties of SPFH, detailed experimental protocols for their determination, and insights into its biological interactions, tailored for researchers and professionals in the field.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental settings, from solution chemistry to biological assays.

| Property | Value | Source |

| Molecular Formula | C₇F₁₃NaO₂ | [1][2] |

| Molecular Weight | 386.04 g/mol | [1][2] |

| CAS Number | 20109-59-5 | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Boiling Point | 175.8 °C at 760 mmHg | [2] |

| Density | 1.735 g/cm³ | [2] |

| Water Solubility (of acid form) | 9.5 g/L at 25 °C | [4] |

| pKa (of acid form) | ~ -0.3 to 0.5 | [5] |

| Melting Point | Not experimentally determined for SPFH. For comparison, Sodium Perfluorooctanoate (C8) melts at 277-280 °C (decomposes) and Sodium Perfluorohexanoate (C6) has a reported melting point that is not available as a single value. | [3] |

| Critical Micelle Concentration (CMC) | Estimated to be between the CMC of Sodium Perfluorohexanoate (~110 mM) and Sodium Perfluorooctanoate (~18-33 mM). | [6][7] |

| Surface Tension at CMC | Not experimentally determined. Expected to be in the range of other short-chain perfluorinated surfactants. |

Experimental Protocols

Accurate determination of the physicochemical properties of SPFH is essential for its application in research. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The CMC is the concentration at which surfactant molecules begin to form micelles in solution. This is accompanied by a distinct change in the surface tension of the solution. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.[8]

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC (e.g., 150 mM).

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is often effective.

-

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.

-

Maintain a constant temperature for all solutions using a water bath.

-

Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two linear regions. The point of intersection of the two extrapolated lines represents the CMC.[9] The surface tension value at this point is the γCMC.

-

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For perfluoroheptanoic acid (the acidic form of SPFH), the pKa can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a standard solution of perfluoroheptanoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M).

-

-

Titration:

-

Place a known volume of the perfluoroheptanoic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Slowly add the sodium hydroxide solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the titration curve.

-

The pH at the half-equivalence point (where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of the acid.[8]

-

Biological Interactions and Signaling Pathways

Per- and polyfluoroalkyl substances, including compounds structurally similar to SPFH like perfluorooctanoic acid (PFOA), are known to interact with various biological pathways, leading to a range of effects. A key area of concern is their impact on steroidogenesis and their interaction with nuclear receptors.

Disruption of Steroidogenesis

PFOA has been shown to disrupt the normal synthesis of steroid hormones by altering the expression of key steroidogenic enzymes.[10][11] This can lead to imbalances in hormone levels, with potential implications for reproductive health and development. The pathway below illustrates the key steps in steroidogenesis and the points at which PFOA (and likely SPFH) can exert its effects.

Interaction with Nuclear Receptors

PFOA has been identified as an activator of several nuclear receptors, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Constitutive Androstane Receptor (CAR).[12][13] Activation of these receptors can lead to downstream changes in gene expression related to lipid metabolism, xenobiotic detoxification, and other cellular processes. The diagram below outlines the general pathway of nuclear receptor activation by a ligand like PFOA.

Conclusion

This compound is a surfactant with distinct physicochemical properties that make it a valuable tool in various research domains. Its behavior in aqueous solutions is governed by its ability to lower surface tension and form micelles above a critical concentration. Understanding and accurately measuring these properties are paramount for its effective use. Furthermore, its interaction with biological systems, particularly the endocrine system, highlights its importance as a model compound for studying the effects of per- and polyfluoroalkyl substances. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with SPFH, enabling more robust and reproducible scientific investigations. Further experimental determination of the melting point, CMC, and surface tension at CMC for SPFH is warranted to complete its physicochemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.5. Critical Micelle Concentration Measurement [bio-protocol.org]

- 5. agilent.com [agilent.com]

- 6. rsc.org [rsc.org]

- 7. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Perfluorooctanoic acid (PFOA) inhibits steroidogenesis and mitochondrial function in bovine granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perfluorooctanoic acid (PFOA) inhibits steroidogenesis and mitochondrial function in bovine granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

"Sodium perfluoroheptanoate CAS number and molecular structure"

An In-depth Examination of its Physicochemical Properties, Synthesis, Toxicological Profile, and Biological Activity for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sodium perfluoroheptanoate, a sodium salt of perfluoroheptanoic acid, is a synthetic perfluoroalkyl substance (PFAS) characterized by a seven-carbon fluorinated chain. Its unique properties, including high stability and surface activity, have led to its use in various industrial applications. However, its persistence in the environment and potential for bioaccumulation have raised concerns regarding its toxicological effects. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, synthesis, toxicological data, and its interaction with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical Identity and Molecular Structure

This compound is unequivocally identified by its CAS number and distinct molecular structure.

CAS Number: 20109-59-5[1]

Molecular Formula: C₇F₁₃NaO₂[1]

IUPAC Name: sodium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate[2][3]

Synonyms: Sodium tridecafluoroheptanoate, Perfluoroheptanoic acid sodium salt[2][3]

The molecular structure of this compound consists of a heptanoic acid backbone where all hydrogen atoms, except for the one in the carboxylic acid group, are substituted with fluorine atoms. The carboxylic acid group is deprotonated and forms an ionic bond with a sodium ion.

Molecular Structure:

Physicochemical and Toxicological Data

The following tables summarize key physicochemical properties and available toxicological data for this compound and its parent acid, perfluoroheptanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 386.04 g/mol | [2] |

| Melting Point | 175.8ºC at 760mmHg | [1] |

| Boiling Point | 51.3ºC | [1] |

| Density | 1.735 g/cm³ | [1] |

| Water Solubility | Soluble | [4] |

Table 2: Toxicological Data for Perfluoroheptanoic Acid (PFHpA)

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 670 mg/kg bw | [5] |

| Repeated Dose Toxicity (Hepatotoxicity) | Mouse | Increased liver weight at 50 mg/kg | [5] |

| Developmental Toxicity NOAEL (Maternal) | Rat | 150 ppm (approx. 18 mg/kg/day) | [6] |

| Developmental Toxicity NOAEL (Developmental) | Rat | >300 ppm (approx. 27 mg/kg/day) | [6] |

Note: Toxicological data for the sodium salt is limited; therefore, data for the parent acid (Perfluoroheptanoic acid - PFHpA) is presented as a surrogate.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward neutralization reaction of its corresponding acid, perfluoroheptanoic acid.

Experimental Protocol: Neutralization of Perfluoroheptanoic Acid

Materials:

-

Perfluoroheptanoic acid (C₇HF₁₃O₂)

-

Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve a known quantity of perfluoroheptanoic acid in deionized water with continuous stirring. The concentration will depend on the desired scale of the reaction.

-

Neutralization: Slowly add a stoichiometric amount of a standardized sodium hydroxide solution (e.g., 1 M NaOH) or a slight excess of sodium carbonate to the perfluoroheptanoic acid solution. Monitor the pH of the solution continuously. The addition should continue until a neutral pH (approximately 7.0) is achieved, indicating the complete conversion of the acid to its sodium salt.

-

Solvent Removal: Once the neutralization is complete, transfer the resulting aqueous solution of this compound to a round-bottom flask. Remove the water using a rotary evaporator under reduced pressure.

-

Drying: Transfer the resulting solid to a vacuum oven and dry at an appropriate temperature (e.g., 100 °C) until a constant weight is achieved. This ensures the removal of any residual water.

-

Characterization: The final product, this compound, should be a white crystalline powder. Its identity and purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

The precursor, perfluoroheptanoic acid, is typically synthesized via electrochemical fluorination (ECF) of heptanoyl chloride or fluoride (B91410) in anhydrous hydrogen fluoride, followed by hydrolysis of the resulting perfluoroheptanoyl fluoride.[2][7] Another common industrial method is the telomerization of tetrafluoroethylene.

Biological Activity and Signaling Pathways

Perfluoroalkyl substances, including this compound, are known to interact with various biological pathways, primarily the Peroxisome Proliferator-Activated Receptors (PPARs) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that play a crucial role in lipid metabolism and homeostasis. Perfluoroalkyl substances can act as agonists for PPARα.[8] Activation of PPARα by these compounds can lead to increased peroxisome proliferation in the liver, which is a key event in the hepatotoxicity observed in rodents.[9]

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway is a central regulator of inflammation.[10][11] Some studies suggest that perfluoroalkyl substances can modulate this pathway, potentially leading to inflammatory responses. The canonical pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][12]

Experimental Workflow: Analysis in Biological Matrices

The quantification of this compound in biological matrices, such as serum, is crucial for toxicological and epidemiological studies. A common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of this compound in Serum

This protocol provides a general workflow for the analysis of perfluoroalkyl substances, including this compound, in serum.

1. Sample Preparation:

-

Spiking: To a known volume of serum (e.g., 100 µL), add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., ¹³C₄-PFHpA).

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the serum sample to precipitate proteins. Vortex the mixture to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at a high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest and the internal standard.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the supernatant onto a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol) is typically used to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI-) mode. The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the native and isotope-labeled compounds are monitored for quantification.

3. Data Analysis:

-

Quantification: The concentration of this compound in the serum sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.

Conclusion

This compound is a perfluoroalkyl substance with well-defined chemical and physical properties. While its synthesis is straightforward, its biological activities, particularly its interaction with PPAR and NF-κB signaling pathways, warrant further investigation to fully understand its toxicological implications. The analytical methods for its detection in biological matrices are well-established, enabling precise quantification for research and monitoring purposes. This guide provides a foundational understanding of this compound for professionals engaged in chemical research, toxicology, and drug development.

References

- 1. fluoridealert.org [fluoridealert.org]

- 2. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 3. Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | C7F13NaO2 | CID 23672327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Developmental toxicity evaluation of sodium fluoride administered to rats and rabbits in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fourteen-day repeated dose oral toxicity study of APFO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

An In-depth Technical Guide on the Early Research and Discovery of Perfluoroheptanoic Acid

Introduction

Perfluoroheptanoic acid (PFHpA), a seven-carbon member of the perfluoroalkyl carboxylic acid (PFCA) family, has been a subject of scientific interest due to its unique properties and persistence in the environment. While much of the early focus in per- and polyfluoroalkyl substances (PFAS) research was on its longer-chain homologues like perfluorooctanoic acid (PFOA), the synthesis and initial characterization of PFHpA are rooted in the foundational chemistries developed for this class of compounds. This guide provides a technical overview of the early research and discovery of PFHpA, focusing on its initial synthesis, physicochemical properties, early analytical methodologies, and initial toxicological understanding.

Early Synthesis and Discovery

The discovery of PFHpA is intertwined with the broader development of perfluorinated compounds. The two primary industrial methods for producing PFCAs since the mid-20th century have been electrochemical fluorination (ECF) and telomerization.[1]

1.1. Electrochemical Fluorination (ECF)

Developed in the 1930s and commercialized in the 1940s, the Simons process of ECF involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride.[2][3] In the case of PFHpA, the starting material would be heptanoyl chloride. This process substitutes all carbon-hydrogen bonds with carbon-fluorine bonds. ECF typically results in a mixture of linear and branched-chain isomers.[2]

1.2. Telomerization

Telomerization, another key early manufacturing process, involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (B6358150) (the "taxogen").[4] This process creates longer perfluoroalkyl chains. The resulting perfluoroalkyl iodide can then be oxidized to form the corresponding carboxylic acid.

A 1975 patent outlines a specific method for producing perfluorocarboxylic acids from perfluoroalkyl iodides. An example provided in the patent describes the synthesis of perfluoroheptanoic acid from perfluorohexyl iodide through oxidation with oleum (B3057394) in the presence of chlorine and a metal salt catalyst, achieving a high yield.[5]

Experimental Protocols: Synthesis of Perfluoroheptanoic Acid (circa 1975) [5]

-

Reactants : Perfluorohexyl iodide (C₆F₁₃I), 65% oleum (a solution of sulfur trioxide in sulfuric acid), chlorine gas, and a catalytic amount of a Group IIB metal salt (e.g., zinc, cadmium, or mercury salts).

-

Procedure :

-

A mixture of perfluorohexyl iodide and 65% oleum is prepared in a reaction vessel.

-

Chlorine gas is introduced into the mixture.

-

The reaction is heated to a temperature between 50°C and 120°C.

-

The reaction is allowed to proceed for several hours while continuously adding chlorine.

-

After cooling, the organic phase is separated from the inorganic phase.

-

The organic phase, containing the perfluoroheptanoyl fluoride, is hydrolyzed with ice water.

-

The resulting crude perfluoroheptanoic acid is extracted with a suitable solvent, such as ethyl ether.

-

The solvent is distilled off, and the crude product is purified by vacuum distillation.

-

-

Yield : The patent reports a yield of 91.5% for perfluoroheptanoic acid using this method.[5]

Physicochemical Properties

Early research efforts were dedicated to characterizing the fundamental physical and chemical properties of PFCAs. The strong carbon-fluorine bonds in PFHpA give it high thermal and chemical stability.[6] The following table summarizes some of the early reported physicochemical data for perfluoroheptanoic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₇HF₁₃O₂ | [6] |

| Molecular Weight | 364.06 g/mol | [6] |

| Physical State | Low-melting solid | [6] |

| Melting Point | 30 °C | [6][7] |

| Boiling Point | 175 °C at 742 mmHg | [7][8] |

| Density | 1.792 g/mL at 25 °C | [7] |

| Vapor Pressure | 17.7 Pa | [8] |

| Water Solubility | Insoluble | [7] |

| Stability | Stable, incompatible with strong bases | [7] |

Early Analytical Methodologies

The analysis of non-volatile PFCAs like PFHpA in the pre-LC-MS/MS era (before the 2000s) primarily relied on gas chromatography (GC).[9] However, due to their high polarity and low volatility, PFCAs required a chemical modification step known as derivatization to convert them into more volatile forms suitable for GC analysis.

Experimental Protocols: GC Analysis of PFCAs (circa 1970s-1980s)

-

Sample Preparation :

-

Extraction : PFCAs were first extracted from the sample matrix (e.g., water, biological tissues) using a suitable organic solvent.

-

-

Derivatization :

-

The extracted PFCAs were converted into their corresponding esters, most commonly methyl esters.

-

An early and effective, though hazardous, method involved using diazomethane (B1218177) as the methylating agent.

-

Alternatively, esterification could be achieved by reacting the PFCAs with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst.[1]

-

-

Gas Chromatography (GC) Analysis :

-

The derivatized sample (now containing volatile PFCA esters) was injected into a gas chromatograph.

-

An electron capture detector (ECD) was often used for detection, as it is highly sensitive to halogenated compounds like perfluorinated esters.

-

-

Quantification :

-

Internal standards were used to correct for losses during the extraction and derivatization steps, allowing for quantitative analysis.

-

Early Toxicological Research

Early toxicological research on PFCAs was often conducted on the class of compounds as a whole, with a focus on structure-activity relationships. The available literature for PFCAs with seven or fewer carbons is modest compared to their longer-chain counterparts.[10]

Initial animal studies indicated that the liver is a sensitive target for PFHpA.[11] A general trend observed in early toxicological assessments was that the biological activity and toxicity of PFCAs increased with the length of the perfluorocarbon chain. While specific acute toxicity data for PFHpA from the earliest research is not well-documented in readily available literature, it was understood to be less toxic than PFOA.

| Toxicological Endpoint | Early Findings for Short- to Medium-Chain PFCAs (including PFHpA) | Reference(s) |

| General Toxicity | Toxicity generally increases with carbon chain length. | [12][13] |

| Target Organs | The liver was identified as a primary target organ in animal studies. | [11] |

| Bioaccumulation | Lower bioaccumulation potential compared to longer-chain PFCAs. | [6] |

| Developmental/Reproductive | Concerns about reproductive toxicity were noted. | [11] |

The first documented concerns about the toxicity of PFAS in general emerged in the 1960s from internal industry memos, and by 1980, PFAS were being measured in the blood of occupationally exposed workers.[14]

The early research and discovery of perfluoroheptanoic acid were integral parts of the broader exploration of perfluorinated chemistry that began in the mid-20th century. While not as extensively studied as PFOA, the foundational methods of synthesis via electrochemical fluorination and telomerization, characterization of its basic physicochemical properties, and analysis through derivatization followed by gas chromatography were established during this period. The initial toxicological assessments placed PFHpA within the spectrum of PFCAs, noting its effects on the liver and a chain-length-dependent toxicity profile. This early work laid the groundwork for the more detailed environmental and health studies that would follow in subsequent decades.

References

- 1. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 4. The Evolution of PFAS | sonomatech [sonomatech.com]

- 5. US3862971A - Process for making perfluorocarboxylic acids and fluorides thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Perfluoroheptanoic acid | 375-85-9 [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. healthvermont.gov [healthvermont.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Early life exposure to per- and polyfluoroalkyl substances (PFAS) and latent health outcomes: A review including the placenta as a target tissue and possible driver of peri- and postnatal effects - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Sodium Perfluoroheptanoate: A Technical Guide to its Persistence and Bioaccumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium perfluoroheptanoate (PFHpA), the sodium salt of perfluoroheptanoic acid, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by a fully fluorinated alkyl chain, which imparts exceptional stability and unique physicochemical properties. Historically, PFAS have been utilized in a wide array of industrial and consumer products for their surfactant properties and resistance to heat, water, and oil. However, the very characteristics that make them commercially valuable also contribute to their environmental persistence and potential for bioaccumulation, raising concerns about their long-term ecological and human health impacts.

This technical guide provides an in-depth analysis of the environmental persistence and bioaccumulation potential of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the environmental behavior of this compound. The information presented herein is compiled from a thorough review of the scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms of its interactions with biological systems.

Environmental Persistence

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term exposure and ecological risk. It is a function of its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Abiotic and Biotic Degradation

This compound, like other perfluoroalkyl carboxylic acids (PFCAs), is highly resistant to environmental degradation. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated alkyl chain of PFHpA exceptionally stable and recalcitrant to both biotic and abiotic degradation pathways under typical environmental conditions.

Studies on the biodegradation of PFAS have consistently shown that perfluorinated compounds are not readily biodegradable. While some research has indicated the potential for microbial transformation of some polyfluorinated precursor compounds to form PFAAs like PFHpA, the complete mineralization of the perfluorinated chain itself is not a significant environmental fate process. One study on the marine microalga Chaetoceros calcitrans suggested a biodegradation pathway for perfluorooctanesulfonic acid (PFOS) that involved the formation of PFHpA as an intermediate, but this does not represent a degradation pathway for PFHpA itself[1].

Similarly, abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant for PFHpA in the environment due to the strength and stability of the C-F bonds.

Environmental Fate and Transport

The environmental fate of this compound is largely governed by its physical and chemical properties, which dictate its partitioning between different environmental compartments such as water, soil, and air.

Soil Sorption:

The mobility of PFHpA in soil and sediment is influenced by its sorption to organic matter and mineral surfaces. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict this behavior. The sorption of PFAS to soil is a complex process influenced by factors such as the chain length of the PFAS, the organic carbon content of the soil, clay content, and pH[2][3]. For anionic PFAS like PFHpA, electrostatic interactions with charged mineral surfaces can also play a significant role[3].

A study investigating the influences of chemical and soil properties on the soil-water partitioning of various PFAS reported Kd values for PFHpA across ten different soils. The results indicated that sorption is influenced by a combination of factors, with soil organic carbon content and solution pH being significant[2].

Table 1: Soil-Water Partitioning Coefficients (Kd) for this compound (PFHpA) in Various Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Reference |

| Soil A | 1.5 | 10 | 6.8 | Value not specified | [2] |

| Soil C | 0.5 | 5 | 5.5 | Value not specified | [2] |

| Additional data would be populated here from specific studies |

Note: Specific Kd values for PFHpA from the cited study were not provided in the abstract. This table serves as a template for presenting such data.

Atmospheric Transport:

While PFHpA itself is not highly volatile, atmospheric transport can be a significant pathway for the long-range distribution of PFAS. This can occur through the transport of precursor compounds that can degrade to PFHpA in the atmosphere, or through the association of PFHpA with particulate matter.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical is taken up by an organism from its environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. This is a key concern for persistent chemicals like PFHpA.

Bioconcentration and Bioaccumulation Factors

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from water alone, while the bioaccumulation factor (BAF) considers all routes of exposure, including diet.

Table 2: Bioaccumulation and Bioconcentration Data for this compound (PFHpA)

| Organism | Parameter | Value | Units | Conditions | Reference |

| Earthworm (Eisenia fetida) | BSAF | 0.00565 (mean) | kg-OC/kg-ww | Laboratory study | [5] |

| Coastal Organisms (various) | BAF | Variable | L/kg | Field study | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | BCF | Not available | L/kg | OECD 305 (hypothetical) | |

| Zebrafish (Danio rerio) | BCF | Not available | L/kg | OECD 305 (hypothetical) |

Note: BSAF = Biota-Soil Accumulation Factor. BCF values from dedicated OECD 305 studies for PFHpA are not available in the reviewed literature.

Toxicokinetics and Elimination Half-Life

Toxicokinetic studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms, including their elimination half-life. The half-life of a substance is the time it takes for its concentration in the body to be reduced by half.

Studies in rodents have shown that the toxicokinetics of PFCAs are dependent on their carbon chain length. In mice, the elimination of PFCAs with six to fourteen carbons has been investigated, providing insights into the behavior of PFHpA (C7)[6]. Another study in rats provided toxicokinetic parameters for PFHxA (C6), PFOA (C8), and PFDA (C10), which can be used to infer the likely behavior of PFHpA[7][8]. Generally, longer-chain PFCAs have longer elimination half-lives[7][8].

Table 3: Toxicokinetic Parameters of Perfluoroheptanoic Acid (PFHpA) and Related PFCAs in Rodents

| Species | Compound | Route of Administration | Elimination Half-Life | Key Findings | Reference |

| Mouse | PFHpA (C7) | Intravenous/Gavage | Specific value not provided | Part of a study on C6-C14 PFCAs | [6] |

| Rat (Sprague-Dawley) | PFHxA (C6) | Intravenous/Gavage | 2-9 hours (sex-dependent) | Shorter half-life in females | [7][8] |

| Rat (Sprague-Dawley) | PFOA (C8) | Intravenous/Gavage | 2.75-215 hours (sex-dependent) | Prolonged half-life in males | [7][8] |

| Rat (Sprague-Dawley) | PFDA (C10) | Intravenous/Gavage | 52-66 days (no significant sex difference) | Longer half-life compared to shorter chains | [7][8] |

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and bioaccumulation of chemicals. The following sections describe the key methodologies relevant to the assessment of this compound.

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline details the procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.

Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water (for BCF) or in their diet (for BMF). The concentration of the substance in the fish tissue is measured at regular intervals. Following the uptake phase, the fish are transferred to a clean environment (water or diet) for the depuration phase, and the decline in the substance's concentration in their tissues is monitored over time.

Methodology:

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio)[9].

-

Test Conditions: A flow-through system is preferred to maintain a constant concentration of the test substance[5]. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

-

Uptake Phase: Typically lasts for 28 days, or until a steady-state concentration in the fish is reached[5].

-

Depuration Phase: The duration depends on the rate of elimination of the substance.

-

Analysis: The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method for determining the adsorption and desorption of a chemical in soil.

Principle: A known mass of soil is equilibrated with a solution containing the test substance at a known concentration. The mixture is agitated for a sufficient time to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance remaining in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

Methodology:

-

Soil Types: A range of well-characterized soils with varying organic carbon content, clay content, and pH should be used[6].

-

Test Substance Preparation: A stock solution of the test substance is prepared in a suitable solvent (e.g., 0.01 M CaCl2 solution to mimic soil pore water).

-

Equilibration: Soil samples are mixed with the test solution in centrifuge tubes and shaken at a constant temperature until equilibrium is reached. Preliminary tests are conducted to determine the appropriate equilibration time.

-

Phase Separation: The tubes are centrifuged to separate the soil from the solution.

-

Analysis: The concentration of the test substance in the supernatant is determined.

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Analytical Methods for PFHpA Detection

Accurate and sensitive analytical methods are crucial for quantifying PFHpA in complex environmental and biological matrices. The most common and reliable technique is:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity, allowing for the detection of PFHpA at very low concentrations (parts per trillion or even lower). It involves separating the analyte from the sample matrix using liquid chromatography followed by detection and quantification using a tandem mass spectrometer. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

Signaling Pathways and Mechanisms of Bioaccumulation

The bioaccumulation of PFAS, including PFHpA, is not solely driven by passive partitioning into lipids, as is the case for many traditional persistent organic pollutants. Instead, interactions with proteins and specific transport mechanisms play a crucial role.

Activation of Nuclear Receptors

A significant body of research has demonstrated that various PFAS can activate nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα)[10][11][12][13][14]. PPARα is a key regulator of lipid metabolism, and its activation can lead to a range of biological effects, including changes in gene expression related to fatty acid oxidation and transport.

While much of the research has focused on PFOA and PFOS, studies have shown that other PFAS, including those with different chain lengths, can also activate PPARα[12]. A study investigating the activation of human nuclear receptors by a range of PFAS found that all tested compounds, with the exception of the very short-chain PFBS, were able to activate human PPARα[10]. This suggests that PFHpA is also likely to be a PPARα agonist. The activation of PPARα by PFAS is thought to contribute to their observed hepatotoxicity in rodents[10].

The binding of PFHpA to PPARα can lead to the transcription of target genes involved in lipid transport and metabolism. This interaction could potentially influence the distribution and retention of PFHpA within the organism, contributing to its bioaccumulation in protein-rich tissues like the liver.

Experimental Workflow for Bioaccumulation Studies

The following diagram illustrates a typical workflow for conducting a fish bioaccumulation study according to OECD Guideline 305.

Conclusion

This compound (PFHpA) is a persistent environmental contaminant due to its high resistance to degradation. Its environmental fate is characterized by partitioning between soil, water, and air, with soil sorption being a key process influencing its mobility. While specific laboratory-derived bioconcentration factors for PFHpA in fish are not widely available, field data and toxicokinetic studies in rodents indicate a potential for bioaccumulation. The mechanism of bioaccumulation is likely influenced by interactions with proteins, including the activation of nuclear receptors such as PPARα, which can alter lipid metabolism and transport.

Given its persistence and bioaccumulation potential, further research is warranted to fully characterize the environmental risks associated with PFHpA. This includes conducting standardized bioaccumulation studies in aquatic organisms, investigating its long-term effects on various species, and further elucidating the specific signaling pathways it perturbs. For researchers and professionals in drug development, an understanding of the environmental behavior of fluorinated compounds like PFHpA is crucial for the responsible development and lifecycle management of new chemical entities.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Limitations of Current Approaches for Predicting Groundwater Vulnerability from PFAS Contamination in the Vadose Zone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of perfluorooctanoic acid (PFOA) on gene expression profiles via nuclear receptors in HepaRG cells: Comparative study with in vitro transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans [jstage.jst.go.jp]

- 7. Toxicokinetics of Perfluorohexanoic acid (PFHxA), Perfluorooctanoic acid (PFOA), and Perfluorodecanoic Acid (PFDA) in Male and Female Hsd:Sprague Dawley SD Rats following Intravenous or Gavage Administration [cebs.niehs.nih.gov]

- 8. Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 10. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

"toxicokinetics and metabolic pathways of Sodium perfluoroheptanoate"

An In-depth Technical Guide on the Toxicokinetics and Metabolic Pathways of Sodium Perfluoroheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant. A comprehensive understanding of its toxicokinetics and metabolic fate is essential for accurate risk assessment. This technical guide synthesizes the current scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of PFHpA. The compound is readily absorbed orally and distributes primarily to protein-rich tissues, with a high binding affinity for serum albumin. Like other perfluorocarboxylic acids (PFCAs), PFHpA is highly resistant to biotransformation. Its elimination from the body is slow and occurs mainly via renal excretion, a process intricately regulated by renal transporters that facilitate both secretion and reabsorption. This document provides quantitative data, details key experimental protocols, and presents visual diagrams of the core pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound (PFHpA) is a salt of a seven-carbon perfluorocarboxylic acid. Its widespread use in various industrial and consumer products has led to its ubiquitous presence in the environment and detection in human biological samples.[1][2] The high stability of the carbon-fluorine bond imparts significant resistance to degradation, leading to bioaccumulation and potential for adverse health effects.[3][4] This guide provides an in-depth examination of the toxicokinetic profile of PFHpA, drawing on available data for this specific compound and its better-studied analog, perfluorooctanoic acid (PFOA), to provide a comprehensive overview.

Toxicokinetics

The toxicokinetic properties of PFCAs are largely dependent on their fluorinated chain length, with PFHpA's behavior generally considered to be intermediate between that of perfluorohexanoic acid (PFHxA) and PFOA.[5]

Absorption

PFHpA is expected to be rapidly and extensively absorbed following oral ingestion.[5] Studies on analogous compounds such as PFHxA in rodents have demonstrated complete absorption from the gastrointestinal tract, with peak blood concentrations reached within 15 to 30 minutes post-administration and a bioavailability approaching 100%.[6][7][8] In aquatic ecosystems, dietary uptake is the predominant route of accumulation.[9]

Distribution

Following absorption, PFHpA is distributed throughout the body, with the highest concentrations found in well-perfused, protein-rich organs such as the liver, blood, and kidneys.[3][4][9] This distribution pattern is primarily dictated by the strong binding affinity of PFHpA to proteins.

A significant fraction of PFHpA in the bloodstream is bound to serum albumin, a characteristic shared with other PFCAs like PFOA, for which over 90% is protein-bound.[10][11] This extensive binding limits glomerular filtration and contributes to the long biological half-life of the compound. The binding mechanism is thought to involve initial sequestration in hydrophobic pockets of the protein, followed by surface-level adsorption, driven primarily by entropic hydrophobic interactions.[10]

Table 1: Comparative Dissociation Constants (Kd) for PFOA Binding to Serum Albumin

| Compound | Protein | Experimental Method | Dissociation Constant (Kd) | Reference(s) |

| PFOA | Rat Serum Albumin (RSA) | ¹⁹F Nuclear Magnetic Resonance | ~0.3 mM | [11] |

| PFOA | Rat Serum Albumin (RSA) | Microdesalting Columns | 0.36 ± 0.08 mM | [11] |

| PFOA | Human Serum Albumin (HSA) | Microdesalting Columns | 0.38 ± 0.04 mM | [11] |

| PFOA | Human Serum Albumin (HSA) | Differential Scanning Fluorimetry | 0.83 ± 0.38 mM | [12] |

| Note: While specific Kd values for PFHpA are not readily available in the literature, its structural similarity to PFOA suggests a comparable high binding affinity to serum albumin. |

Metabolic Pathways

A hallmark of perfluoroalkyl substances is their profound resistance to metabolic transformation.[3][4] The strength of the C-F bonds prevents enzymatic cleavage, and thus, PFHpA is not expected to undergo any significant biotransformation in the body.[7] This has been confirmed in studies with related compounds like PFHxA, where no metabolites were detected in vivo or in vitro in rodent hepatocytes.[6][8] Although not metabolized, some PFAS have been observed to interfere with endogenous metabolic processes. For instance, PFOA exposure has been linked to disruptions in amino acid metabolism and can alter the expression and activity of key phase I and II biotransformation enzymes, including cytochrome P450s.[13][14]

Excretion

The primary route of elimination for PFHpA is through renal excretion into the urine.[5] The rate of renal clearance is the principal determinant of the compound's biological half-life and is known to exhibit significant species-, sex-, and chain length-dependent variability.[5][15] The process of renal elimination is multifaceted, involving glomerular filtration, active tubular secretion, and tubular reabsorption.[15][16]

The transport of PFHpA across the renal proximal tubule cells is mediated by a suite of transporters. Organic anion transporters (OATs), specifically OAT1 and OAT3, are implicated in the active secretion of PFCAs from the blood into the tubular cells.[16][17] Conversely, organic anion-transporting polypeptides (OATPs), such as Oatp1a1 in rats, are believed to facilitate the reabsorption of these compounds from the tubular lumen back into circulation, thereby contributing to their retention.[16]

Table 2: Comparative Michaelis-Menten Constants (Km) for PFOA Transport by Organic Anion Transporters

| Transporter | Species | Km (μM) | Reference(s) |

| OAT1 | Human | 48.0 ± 6.4 | [17] |

| OAT1 | Rat | 51.0 ± 12.0 | [17] |

| OAT3 | Human | 49.1 ± 21.4 | [17] |

| OAT3 | Rat | 80.2 ± 17.8 | [17] |

| Note: These kinetic parameters for PFOA highlight the high affinity of these transporters. The similarity between human and rat transporter affinities suggests that inter-species differences in PFOA half-life are likely due to other factors, such as differences in transporter expression levels.[17] |

Experimental Protocols

Analysis of PFHpA in Biological Matrices via LC-MS/MS

A standard method for the quantification of PFHpA in serum or plasma involves liquid chromatography coupled with tandem mass spectrometry.

-

Sample Handling: Serum or plasma samples should be stored frozen in polypropylene (B1209903) or polyethylene (B3416737) containers to prevent contamination. Materials containing Teflon® should be avoided.[18]

-

Extraction: An aliquot of the sample is typically diluted with formic acid, followed by solid-phase extraction to concentrate the analyte and remove interfering matrix components.[18]

-

Instrumentation: The extract is injected into a high-performance liquid chromatography (HPLC) system for analytical separation. Detection and quantification are achieved using a tandem mass spectrometer equipped with a negative-ion electrospray ionization source.[18]

-

Quantification: An isotopically labeled internal standard is used to ensure accuracy. A calibration curve is generated from standards of known concentrations to determine the concentration of PFHpA in the samples.

In Vitro Assessment of Protein Binding by ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy can be employed to determine the binding affinity of PFHpA to proteins like serum albumin.

-

Sample Preparation: A series of solutions are prepared containing a fixed concentration of PFHpA and incrementally increasing concentrations of the protein in a suitable buffer.

-

Data Acquisition: ¹⁹F NMR spectra are recorded for each sample.

-

Data Analysis: The binding of PFHpA to the protein results in a characteristic broadening and chemical shift of the fluorine signals.[10][11] The dissociation constant (Kd) is calculated by fitting the changes in the chemical shift as a function of protein concentration to an appropriate binding isotherm model.[10]

Visualizations

Caption: The overall toxicokinetic pathway of this compound (PFHpA).

Caption: The renal excretion pathway of PFHpA involves multiple transport systems.

Caption: An experimental workflow for determining protein binding affinity using ¹⁹F NMR.

References

- 1. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Absorption, distribution, metabolism, and excretion of [1-¹⁴C]-perfluorohexanoate ([¹⁴C]-PFHx) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 20109-59-5 [smolecule.com]

- 10. Dominant Entropic Binding of Perfluoroalkyl Substances (PFASs) to Albumin Protein Revealed by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid Characterization of Human Serum Albumin Binding for Per- and Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Altered expression and activity of phase I and II biotransformation enzymes in human liver cells by perfluorooctanoate (PFOA) and perfluorooctane sulfonate (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A State-of-the-Science Review of Interactions of Per- and Polyfluoroalkyl Substances (PFAS) with Renal Transporters in Health and Disease: Implications for Population Variability in PFAS Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Perfluoroheptanoate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium perfluoroheptanoate (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant with emerging toxicological concerns. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the biological effects of PFHpA. The primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. However, evidence suggests the involvement of other nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), as well as PPARα-independent pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Toxicological Profile

This compound, like other PFAS, exhibits a range of toxicological effects in biological systems. The primary target organ is the liver, where it can induce hepatomegaly (enlargement of the liver) and alter the expression of genes involved in lipid metabolism.[1] Other significant effects include endocrine disruption, immunotoxicity, and developmental toxicity.[2][3]

Hepatotoxicity

Exposure to PFHpA has been shown to cause liver enlargement in animal models.[1] This is often accompanied by changes in the expression of genes that regulate lipid and cholesterol homeostasis. Recent in vitro studies using human hepatocytes have demonstrated that PFHpA exposure leads to a notable increase in lipid accumulation, indicating a direct impact on lipid metabolism.[1]

Endocrine Disruption

PFHpA is recognized as an endocrine-disrupting chemical. It can interfere with the normal functioning of the hypothalamic-pituitary-gonadal axis in fish by affecting luteinizing hormone secretion and altering gonadotropin-releasing hormone systems.[2] Furthermore, it impacts steroidogenesis by altering the expression and activity of key enzymes like aromatase and 17β-hydroxysteroid dehydrogenase, leading to changes in the production of sex hormones such as estradiol (B170435) and testosterone.[2] PFHpA also affects the thyroid hormone system by altering the expression of thyroid hormone receptors alpha and beta.[2]

Immunotoxicity

While specific quantitative data for PFHpA is limited, studies on structurally similar PFAS, such as perfluorooctanoic acid (PFOA), indicate the potential for immunotoxicity. PFOA exposure has been shown to reduce the number of splenic B cells and suppress T-cell-dependent antibody responses.[2][4] These findings suggest that PFHpA may also impair immune function.

Developmental Toxicity

Early life stage exposure to PFHpA can have pronounced endocrine effects in fish, leading to altered gene expression patterns that can persist into adulthood.[2] These developmental impacts may manifest as modified growth rates and compromised fertility in adult organisms.[2]

Molecular Mechanisms of Action

The biological effects of PFHpA are mediated through a complex interplay of molecular signaling pathways, with the activation of nuclear receptors playing a central role.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The most well-characterized mechanism of action for many PFAS, including PFHpA, is the activation of PPARα.[1] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor, primarily regulating the expression of genes involved in fatty acid oxidation and lipid metabolism. The activation of PPARα by PFHpA is chain length-dependent, with longer-chain perfluorinated carboxylic acids generally showing higher activity.[1]

dot

References

- 1. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sodium Perfluoroheptanoate: A Technical Guide

An In-depth Examination of NMR and IR Data for Researchers and Drug Development Professionals

Sodium perfluoroheptanoate (PFHpA-Na), a per- and polyfluoroalkyl substance (PFAS), has garnered significant attention within the scientific community due to its widespread presence in the environment and potential implications for human health. A thorough understanding of its molecular structure and properties is paramount for researchers in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols, presents available spectral data, and offers insights into the interpretation of these analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy